

Solubility of 4-Chloro-2-(isoxazol-5-yl)phenol in different solvents

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Compound of Interest

Compound Name: 4-Chloro-2-(isoxazol-5-yl)phenol

Cat. No.: B1587630

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An In-Depth Technical Guide to the Solubility of **4-Chloro-2-(isoxazol-5-yl)phenol**

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of **4-Chloro-2-(isoxazol-5-yl)phenol**. As a molecule of interest in pharmaceutical and agrochemical research, its solubility characteristics are paramount for formulation development, bioavailability, and efficacy.^{[1][2]} This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a robust guide to navigating the complexities of solubility science. We will delve into the physicochemical properties of the compound, explore predictive models such as Hansen Solubility Parameters (HSP) and the General Solubility Equation (GSE), and provide detailed, self-validating methodologies for both qualitative and quantitative solubility assessment.

Introduction: The Critical Role of Solubility

4-Chloro-2-(isoxazol-5-yl)phenol is a heterocyclic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.^[1] The success of any biologically active compound is fundamentally linked to its ability to be delivered to its target site. In most applications, this requires the compound to be in a dissolved state. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and precise measurement of the solubility of **4-Chloro-2-(isoxazol-5-yl)phenol** in various solvents and solvent systems is not

merely a data-gathering exercise; it is a critical step in assessing its viability and optimizing its performance. This guide is structured to provide both the foundational knowledge and the practical tools necessary for this essential characterization.

Physicochemical Profile of 4-Chloro-2-(isoxazol-5-yl)phenol

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule, as these dictate its behavior in different solvent environments. The widely used rule of "like dissolves like" is a simplified expression of the complex interplay between a solute's and a solvent's physicochemical characteristics.^{[3][4]}

Table 1: Key Physicochemical Properties of 4-Chloro-2-(isoxazol-5-yl)phenol

Property	Value	Source	Significance for Solubility
CAS Number	86176-56-9	[1][5]	Unique chemical identifier.
Molecular Formula	C ₉ H ₆ ClNO ₂	[5]	Provides elemental composition.
Molecular Weight	195.60 g/mol	[5]	Influences diffusion and crystal lattice energy.
XLogP3-AA	2.3	[5]	A calculated measure of lipophilicity. A value >2 suggests a tendency towards lower aqueous solubility.
Topological Polar Surface Area (TPSA)	46.3 Å ²	[5]	Indicates the surface area occupied by polar atoms. Affects hydrogen bonding capacity and membrane permeability.
Hydrogen Bond Acceptor Count	3	[5]	The number of sites that can accept a hydrogen bond, influencing interactions with protic solvents.
IUPAC Name	4-chloro-2-(1,2-oxazol-5-yl)phenol	[1]	Unambiguous nomenclature.
SMILES	<chem>C1=CC(=C(C=C1Cl)C2=CC=NO2)O</chem>	[1]	A machine-readable structural representation.

Note: Experimental values for melting point (MP) and pKa are not readily available in public literature and must be determined experimentally for accurate application of predictive models like the GSE.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive power, enabling solvent screening and rational formulation design.

The General Solubility Equation (GSE)

For aqueous solubility, the General Solubility Equation (GSE) proposed by Yalkowsky is a simple yet powerful tool for estimating the solubility of non-electrolytes.^{[6][7]} It connects aqueous solubility (S_w) to two key, readily measurable properties: the octanol-water partition coefficient (K_{ow} or P) and the melting point (MP).

$$\text{Log } S_w = -0.01 (\text{MP} - 25) - \text{Log } K_{ow} + 0.5^{[6][7]}$$

- Causality: The melting point term accounts for the energy required to break the crystal lattice of the solid solute.^[7] The Log K_{ow} term accounts for the hydrophobicity of the molecule.^[7] The equation elegantly combines the energy cost of leaving the solid state with the energy cost of entering the aqueous phase.

Hansen Solubility Parameters (HSP)

The GSE is limited to aqueous systems. For broader solvent screening, Hansen Solubility Parameters (HSP) offer a more versatile approach based on the principle that "like dissolves like".^{[8][9]} HSP deconstructs the total cohesive energy of a substance into three components:

- δ_d : Energy from dispersion forces.
- δ_p : Energy from polar forces.
- δ_h : Energy from hydrogen bonding forces.^[10]

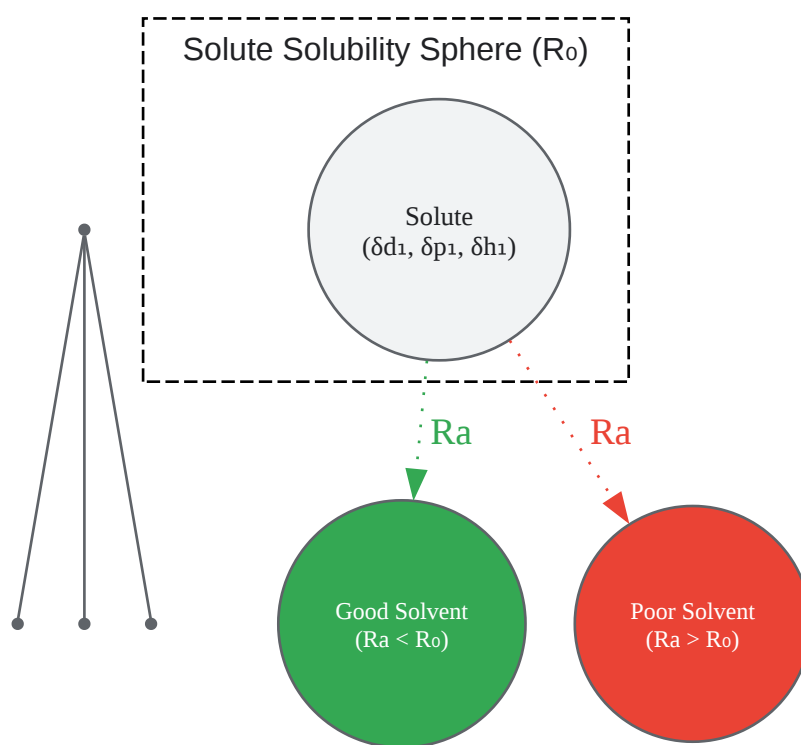
These three parameters (δ_d , δ_p , δ_h) can be viewed as coordinates for a point in a 3D "Hansen space".^[8] A solvent is likely to dissolve a solute if their Hansen parameters are similar,

meaning their points in Hansen space are close to each other. This proximity is calculated as the distance (R_a) between the solute (1) and solvent (2):

$$R_a = \sqrt{4(\delta d_1 - \delta d_2)^2 + (\delta p_1 - \delta p_2)^2 + (\delta h_1 - \delta h_2)^2}$$

A "solubility sphere" is defined for the solute with a specific interaction radius (R_o). If a solvent's coordinates fall within this sphere (i.e., $R_a/R_o < 1$), high solubility is predicted.[10] This method is exceptionally useful for intelligently blending "bad" solvents to create a "good" solvent system whose combined HSP matches that of the solute.[9]

Conceptual Diagram of Hansen Solubility Space



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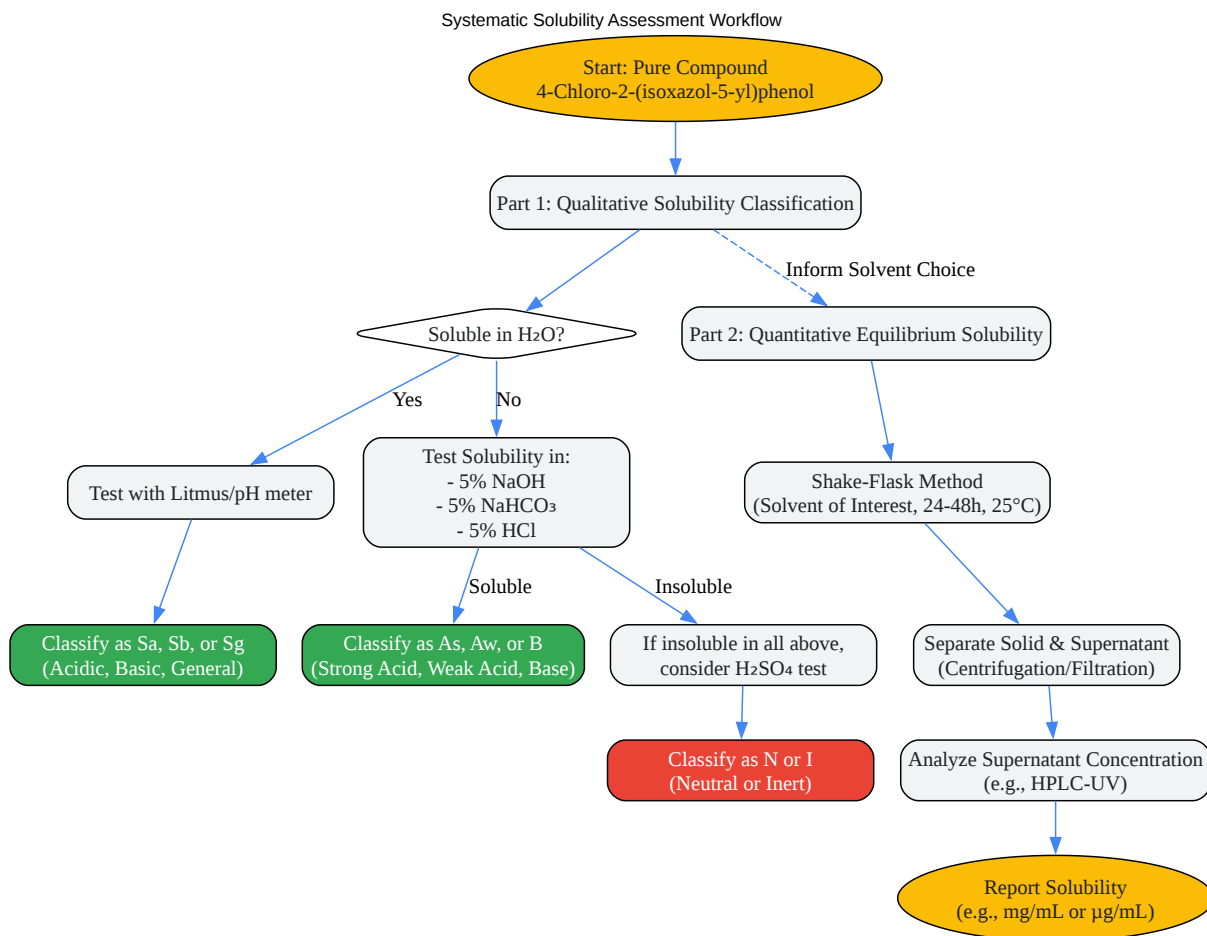
Caption: Hansen Solubility Space.

Experimental Determination of Solubility

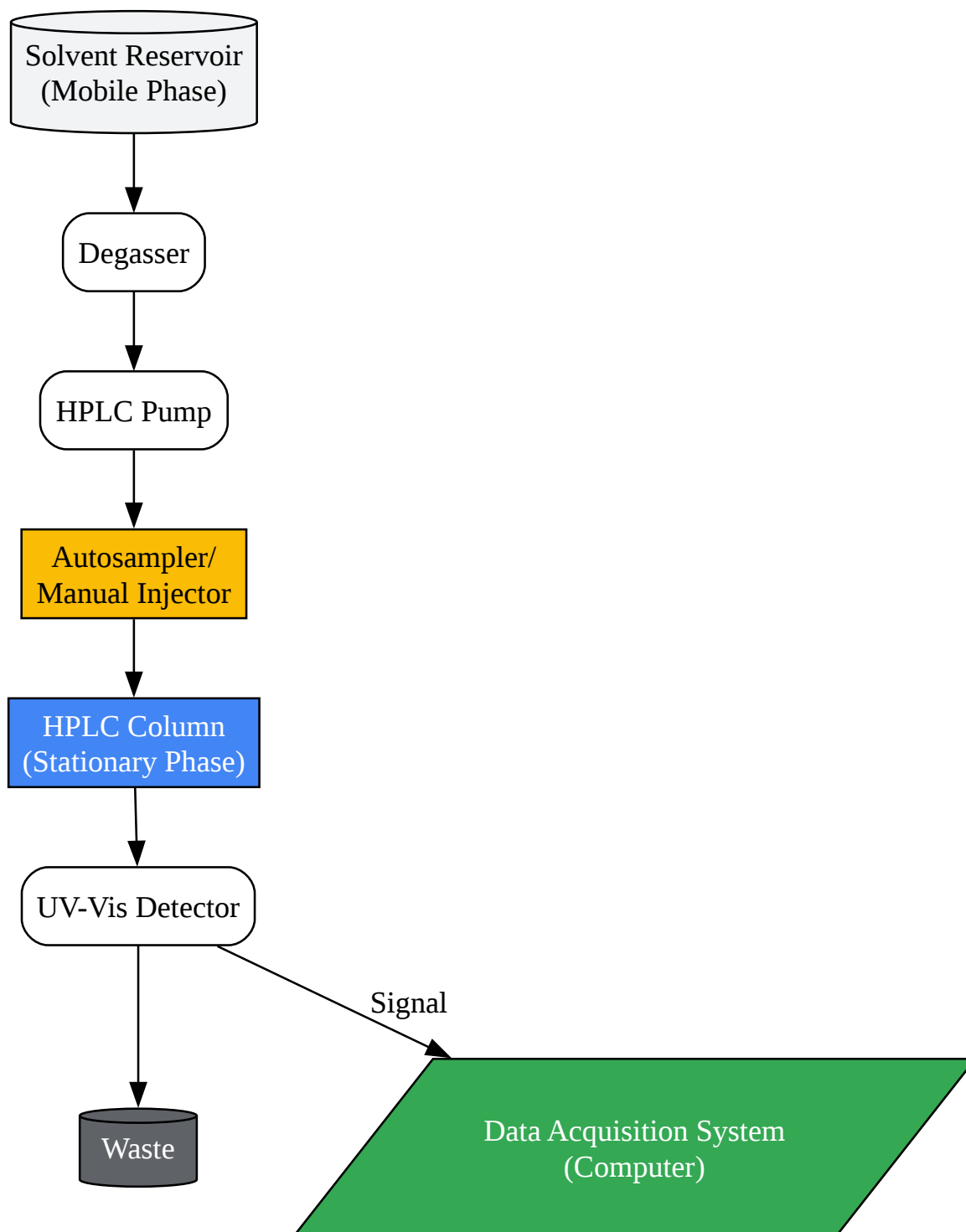
Theoretical predictions must be validated by empirical data. The following protocols outline robust methods for determining the solubility of **4-Chloro-2-(isoxazol-5-yl)phenol**.

Workflow for Solubility Assessment

A systematic approach ensures comprehensive characterization, starting with simple qualitative tests before moving to more resource-intensive quantitative analysis.



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